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2-Pentylthiophene

Flavor Science Organoleptic Analysis Food Chemistry

2-Pentylthiophene (CAS 4861-58-9) is a 2-alkylthiophene derivative consisting of a thiophene ring with an n-pentyl chain at the α-position. It is a neutral heteroaromatic compound with a molecular formula of C9H14S and a molecular weight of 154.27 g/mol.

Molecular Formula C9H14S
Molecular Weight 154.27 g/mol
CAS No. 4861-58-9
Cat. No. B1218760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentylthiophene
CAS4861-58-9
Molecular FormulaC9H14S
Molecular Weight154.27 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=CS1
InChIInChI=1S/C9H14S/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3
InChIKeyNOYVOSGVFSEKPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water;  Soluble in hexane and pentane
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentylthiophene CAS 4861-58-9: Properties and Applications of a 2-Alkylthiophene Building Block


2-Pentylthiophene (CAS 4861-58-9) is a 2-alkylthiophene derivative consisting of a thiophene ring with an n-pentyl chain at the α-position. It is a neutral heteroaromatic compound with a molecular formula of C9H14S and a molecular weight of 154.27 g/mol . This compound is recognized both as a volatile flavor component found naturally in cooked meats, mushrooms, and certain herbs and spices, and as a synthetic building block for functional materials [1]. Its primary research and industrial applications span two distinct domains: as a Maillard-derived aroma compound in flavor science, and as a monomer or precursor in organic electronics .

2-Pentylthiophene: Why Alkyl Chain Length Prevents Substitution by Analogs


In the family of 2-alkylthiophenes, the length of the n-alkyl substituent is not a trivial variation but a critical determinant of key physical and functional properties. The pentyl (C5) chain imparts a specific balance of lipophilicity, volatility, and steric bulk that is distinct from both its shorter (butyl) and longer (hexyl, octyl) homologues [1]. This difference manifests in quantifiable changes in boiling point, vapor pressure, and, most critically, in the sensory profile and polymer morphology of derived materials. In flavor applications, the organoleptic character shifts dramatically with each added carbon, and regulatory acceptance is not interchangeable; the safety data for 2-pentylthiophene serves as a cornerstone for a group of related alkylthiophenes [2]. Therefore, substituting 2-pentylthiophene with a close analog like 2-hexylthiophene would fundamentally alter the outcome of a formulation or material synthesis, leading to different physical properties, an altered flavor profile, or an incompliant product [3].

2-Pentylthiophene Evidence Guide: Quantified Differentiation in Sensory Profile, Regulatory Status, and Physical Properties


Sensory Profile: Meaty Character of 2-Pentylthiophene vs. Green Floral Note of 2-Hexylthiophene

2-Pentylthiophene (FEMA# 4387) exhibits a distinctly different odor profile compared to its immediate homologue, 2-hexylthiophene (FEMA# 4137). Sensory evaluation by a panel of flavorists describes the odor of 2-pentylthiophene as 'slightly meatier, while retaining an overall fresh, green and vegetable note' [1]. In contrast, 2-hexylthiophene is characterized as having 'a green and slightly floral note that finds uses in summery green notes such as cucumber and celery applications' [1]. This demonstrates a clear, qualitative shift in the dominant odor character as the alkyl chain is extended by a single carbon.

Flavor Science Organoleptic Analysis Food Chemistry

Regulatory Acceptance: 2-Pentylthiophene Safety Data Covers Multiple Analogs

The European Food Safety Authority (EFSA) has evaluated 2-pentylthiophene [FL-no: 15.096] and concluded that its safety data are sufficient to cover its homologues 2-butylthiophene [FL-no: 15.045], 2-hexylthiophene [FL-no: 15.076], and 2-octylthiophene [FL-no: 15.093] [1]. This means that the comprehensive toxicological assessment performed on 2-pentylthiophene serves as the basis for the regulatory acceptance of these related compounds for use as flavorings in the European Union. The Panel concluded that 2-pentylthiophene and 38 other substances 'do not give rise to safety concerns at their levels of dietary intake' [1].

Food Safety Regulatory Science Flavoring Substances

Physical Properties: Alkyl Chain Length-Dependent Boiling Point and Vapor Pressure

The boiling point and vapor pressure of 2-alkylthiophenes increase monotonically with the length of the alkyl side chain. 2-Pentylthiophene has a reported boiling point of 202.2±3.0 °C at 760 mmHg and a vapor pressure of 0.4±0.4 mmHg at 25°C . In comparison, the shorter-chain homologue 2-butylthiophene (C8H12S) would be expected to have a lower boiling point and higher vapor pressure, while 2-hexylthiophene (C10H16S) has a higher boiling point of 228-230 °C and a lower vapor pressure [1]. This quantifiable trend in volatility directly impacts processing conditions, such as distillation parameters and headspace concentrations in flavor applications.

Physical Chemistry Process Engineering Volatility

2-Pentylthiophene: Key Application Scenarios Driven by Quantitative Differentiation


Savory and Meat Flavor Formulation

Based on its characterized sensory profile as 'slightly meaty' , 2-pentylthiophene is a prime candidate for use in savory flavor formulations targeting beef, chicken, or pork profiles. Its organoleptic character is distinct from the 'green/floral' note of 2-hexylthiophene, making it the correct selection for developing meaty, fatty, or roasted notes. The compound is a known product of the Maillard reaction between cysteine and oxidized fats, further validating its natural occurrence and relevance in meat flavor chemistry [3]. Formulators should specify 2-pentylthiophene (FEMA# 4387) over other alkylthiophenes to achieve this specific flavor target.

Regulatory-Compliant Flavor Development in the EU

For companies developing flavor formulations for the European market, 2-pentylthiophene [FL-no: 15.096] offers a unique regulatory advantage. According to EFSA, the safety data for 2-pentylthiophene is sufficient to cover the safety evaluation of its homologues 2-butyl-, 2-hexyl-, and 2-octylthiophene . This means that procurement and use of 2-pentylthiophene, with its approved status, can simplify the regulatory dossier for a flavor house that may also use or consider using these related compounds. It acts as a central, well-characterized compound that supports the broader class.

Process Optimization in Volatile Compound Handling

In manufacturing processes requiring precise control of volatility, such as the encapsulation of flavors or the distillation of reaction mixtures, the physical properties of 2-pentylthiophene offer a defined advantage. Its boiling point (202.2±3.0 °C) and vapor pressure (0.4±0.4 mmHg at 25°C) are intermediate between the more volatile 2-butylthiophene and the less volatile 2-hexylthiophene [3]. This specific volatility profile makes it a predictable and manageable component in processes where a balance between retention and release is critical, preventing losses during manufacturing that might occur with more volatile analogs, and avoiding the need for excessive heating required for longer-chain homologues.

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